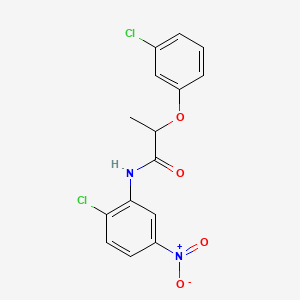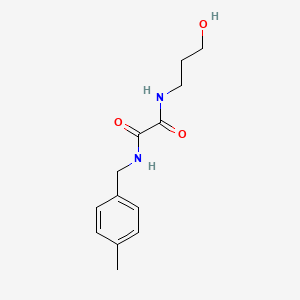
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide, also known as nitrobenzene, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using a specific method, which involves the reaction of 2-chloro-5-nitroaniline with 3-chlorophenoxyacetyl chloride.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in the regulation of cell proliferation and differentiation. It has also been shown to inhibit the activity of phosphatases, such as protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide has various biochemical and physiological effects on cells and tissues. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting specific signaling pathways involved in cell survival. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
The advantages of using N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide in lab experiments include its specificity and potency in inhibiting specific enzymes and proteins involved in cellular processes. The compound is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, the limitations of using the compound include its potential toxicity and lack of selectivity for specific enzymes and proteins, which may lead to off-target effects and unintended consequences.
将来の方向性
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide in scientific research. One potential direction is the development of more selective inhibitors that target specific enzymes and proteins involved in specific cellular processes. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, the compound may be useful for studying the role of specific signaling pathways in the development and progression of various diseases.
合成法
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves the reaction of 2-chloro-5-nitroaniline with 3-chlorophenoxyacetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dichloromethane or chloroform, at a specific temperature and pressure. After the reaction is complete, the product is purified using various techniques, such as column chromatography or recrystallization, to obtain pure N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been used as a tool for studying the mechanism of action of various enzymes and proteins, such as kinases and phosphatases. It has also been used to investigate the role of specific signaling pathways in cellular processes, such as proliferation and differentiation.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-8-11(19(21)22)5-6-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVAAYRMUUFBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)


![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
